

Physical and chemical characteristics of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-4-octanone

Cat. No.: B13107709

[Get Quote](#)

In-Depth Technical Guide: 5-Methyl-4-octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of **5-Methyl-4-octanone**. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical principles and workflows.

Core Chemical and Physical Characteristics

5-Methyl-4-octanone is a chiral aliphatic ketone. Its core structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl group at the fifth position.

Physicochemical and Computed Properties

The following table summarizes the key physical and chemical properties of **5-Methyl-4-octanone**. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
IUPAC Name	5-methyloctan-4-one	PubChem[1]
CAS Number	6175-51-5	PubChem[1]
Molecular Formula	C ₉ H ₁₈ O	PubChem[1]
Molecular Weight	142.24 g/mol	PubChem[1]
Exact Mass	142.135765193 Da	PubChem[1]
Boiling Point (estimated)	181-190 °C	Scent AI[2]
Density	Data not available	
XLogP3-AA (LogP)	2.7	PubChem[1]
Topological Polar Surface Area (PSA)	17.1 Å ²	PubChem[1]
Complexity	96.9	PubChem[1]
Rotatable Bond Count	5	Guidechem[3]
Hydrogen Bond Donor Count	0	Guidechem[3]
Hydrogen Bond Acceptor Count	1	Guidechem[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **5-Methyl-4-octanone**.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for **5-Methyl-4-octanone**. The fragmentation pattern is characteristic of aliphatic ketones, often involving alpha-cleavage adjacent to the carbonyl group.[4]

Property	Value	Source
NIST Number	113747	PubChem[1]
m/z Top Peak	71	PubChem[1]
m/z 2nd Highest	43	PubChem[1]
m/z 3rd Highest	41	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

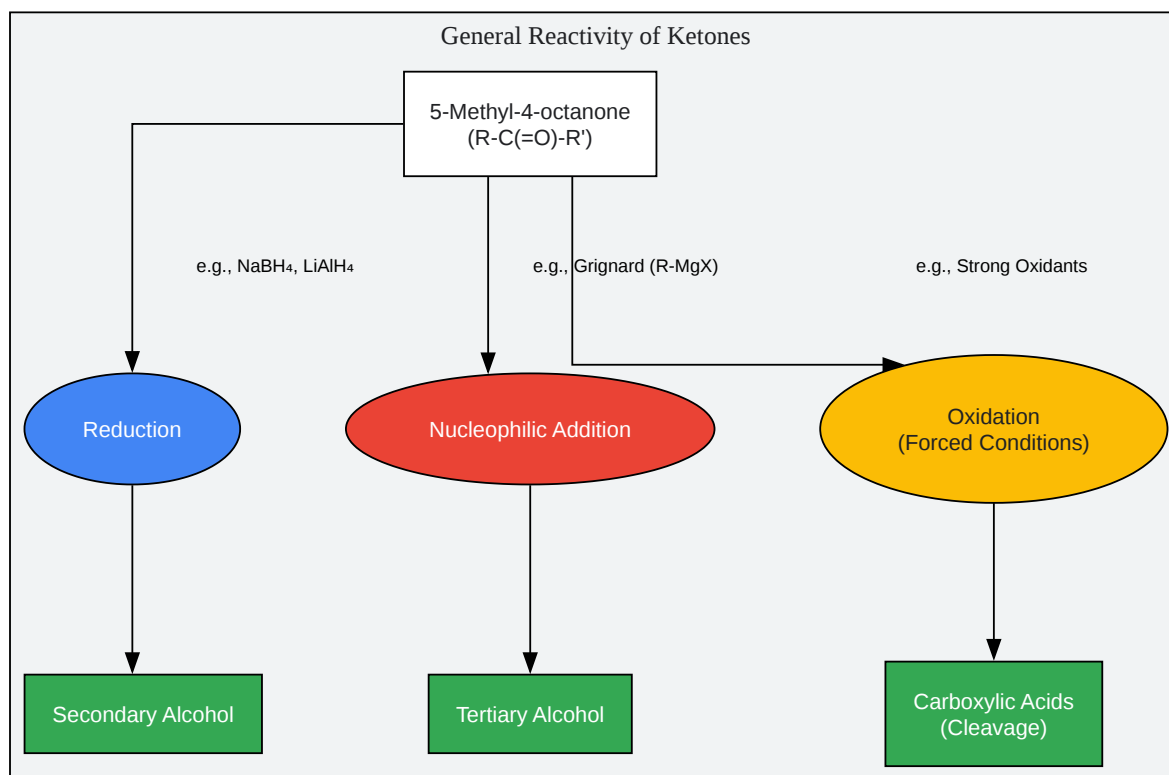
¹³C NMR spectral data for **5-Methyl-4-octanone** has been documented and is available through spectral databases.[1] While a detailed spectrum is not provided here, the expected chemical shifts would correspond to the nine distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy

Vapor phase IR spectra are available for **5-Methyl-4-octanone**. [1] A characteristic strong absorption band is expected in the region of 1715-1720 cm⁻¹, corresponding to the C=O stretching vibration of the ketone functional group.

Chemical Reactivity and Synthesis

The chemical behavior of **5-Methyl-4-octanone** is dominated by the reactivity of its ketone functional group.



[Click to download full resolution via product page](#)

Figure 1. General reactivity pathways for ketones like **5-Methyl-4-octanone**.

Key Reactions

- **Nucleophilic Addition:** The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Grignard reagents (R-MgX) and organolithium compounds react with **5-Methyl-4-octanone** to form tertiary alcohols.[5]
- **Reduction:** Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to its corresponding secondary alcohol, 5-methyl-4-octanol.

- Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under harsh conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur, yielding carboxylic acids.

Experimental Protocols: Synthesis

The chiral nature of **5-Methyl-4-octanone** makes asymmetric synthesis a critical topic. One powerful method for achieving high enantioselectivity is through the use of chiral auxiliaries, such as in the Grignard reaction with a substrate derived from an amino acid.^[6] Another common approach is the use of Grignard reagents with appropriate carbonyl compounds.

Protocol: Grignard Synthesis of a Tertiary Alcohol (General Procedure)

This protocol outlines the general steps for synthesizing a tertiary alcohol from a ketone like **5-Methyl-4-octanone** using a Grignard reagent. This is a foundational carbon-carbon bond-forming reaction in organic synthesis.^[7]

Materials:

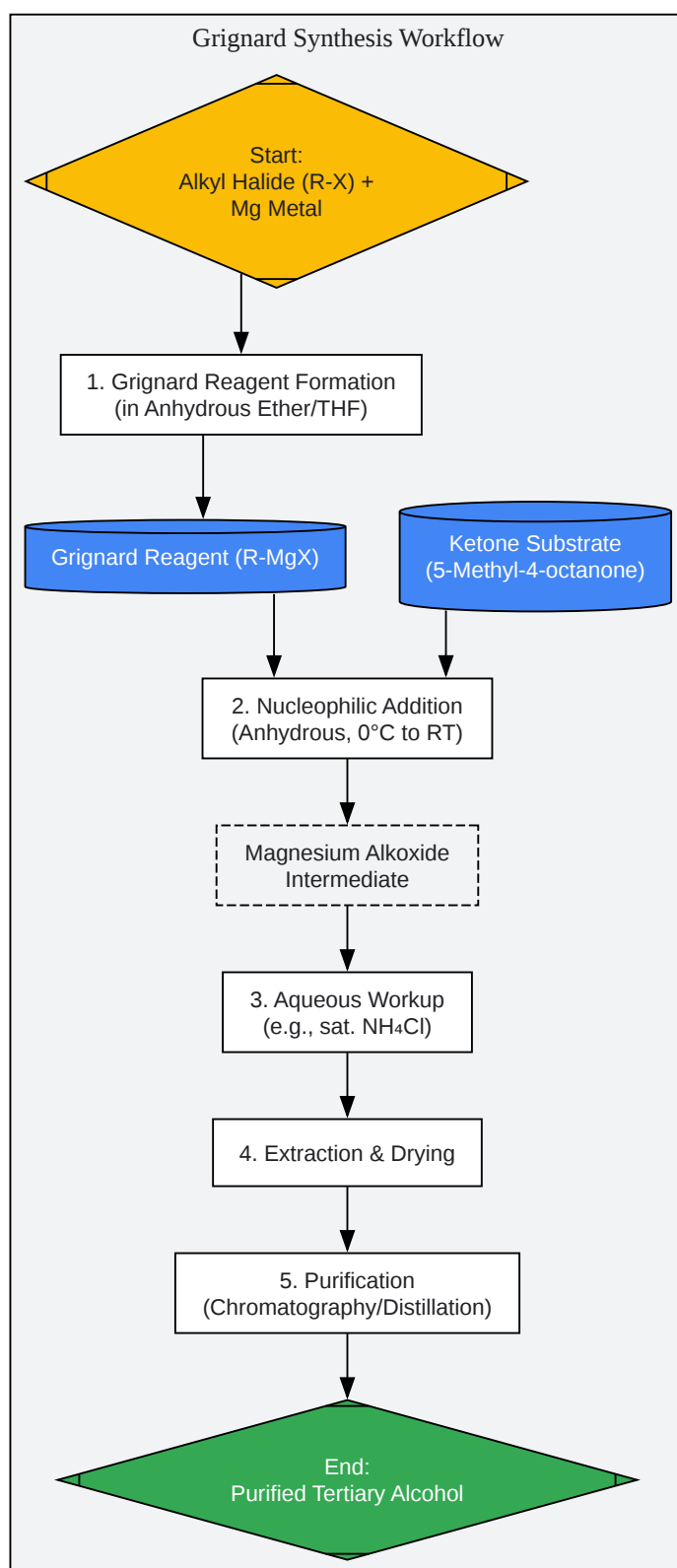
- **5-Methyl-4-octanone**
- Magnesium (Mg) turnings
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Anhydrous diethyl ether or THF
- Anhydrous workup solution (e.g., saturated aqueous NH_4Cl)
- Acidic workup solution (e.g., dilute HCl)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be flame-dried or oven-dried to remove all traces of water. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

- Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a small volume of anhydrous ether.
- Dissolve the alkyl halide in anhydrous ether and add it to the dropping funnel.
- Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated if the solution turns cloudy and starts to bubble. Gentle heating may be required.
- Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
- Reaction with Ketone:
 - Dissolve **5-Methyl-4-octanone** in anhydrous ether in a separate flask under an inert atmosphere and cool it in an ice bath (0 °C).
 - Slowly add the prepared Grignard reagent to the stirred ketone solution via a cannula or dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Workup and Purification:
 - Cool the reaction mixture in an ice bath.
 - Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. This will hydrolyze the magnesium alkoxide intermediate.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer two more times with diethyl ether.

- Combine all organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude tertiary alcohol product can then be purified by column chromatography or distillation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-4-octanone | C₉H₁₈O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. guidechem.com [guidechem.com]
- 4. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- To cite this document: BenchChem. [Physical and chemical characteristics of 5-Methyl-4-octanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13107709#physical-and-chemical-characteristics-of-5-methyl-4-octanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com